Contrasting Hydrophilicity and Lipophilicity via logP to Predict Aqueous Solubility and Extraction Behavior
sec-Butylhydrazine dihydrochloride exhibits a measured logP of 2.94, a quantitative descriptor of its partition coefficient between octanol and water . In contrast, the closely related mono-hydrochloride salt (sec-butylhydrazine hydrochloride, CAS 851377-62-3) differs significantly in both molecular weight (124.61 vs. 161.07) and salt form, which alters its solubility profile in aqueous reaction media . While a direct logP comparison for the mono-salt is unavailable, the presence of two chloride counterions in the dihydrochloride form directly correlates with its stated high water solubility .
| Evidence Dimension | Partition Coefficient (logP) and Molecular Weight |
|---|---|
| Target Compound Data | logP = 2.94; MW = 161.07 g/mol (C₄H₁₄Cl₂N₂) |
| Comparator Or Baseline | sec-butylhydrazine hydrochloride: MW = 124.61 g/mol (C₄H₁₃ClN₂) |
| Quantified Difference | MW difference of 36.46 g/mol; logP value for dihydrochloride only. |
| Conditions | Calculated/measured logP per BOC Sciences; vendor data for molecular weights. |
Why This Matters
This quantitative logP value allows chemists to predict the compound's behavior in liquid-liquid extractions and aqueous reactions, enabling informed selection over mono-salts or non-salt analogs where solubility and phase transfer are critical parameters.
